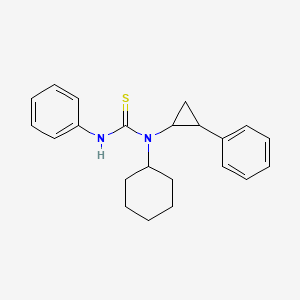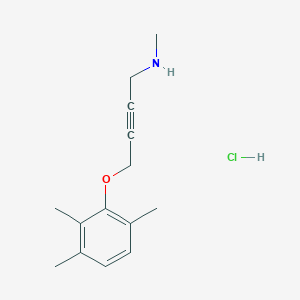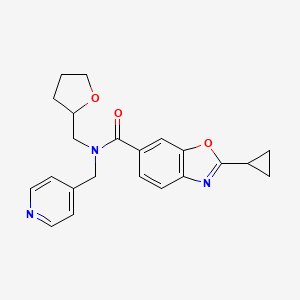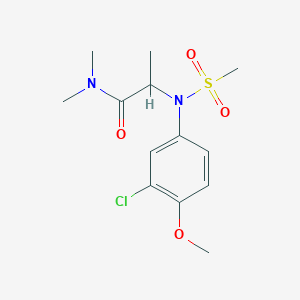
N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea, also known as CPPU, is a plant growth regulator that belongs to the family of phenylurea compounds. CPPU is a synthetic cytokinin that has been widely used in agricultural practices to enhance fruit and vegetable yields. CPPU is also used in scientific research for its ability to stimulate cell division and promote plant growth.
作用机制
N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea acts as a cytokinin, a class of plant hormones that regulate cell division and differentiation. N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea promotes cell division by activating the cell cycle and stimulating the synthesis of DNA. N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea also enhances the transport of nutrients and water within the plant, which leads to increased growth and development.
Biochemical and Physiological Effects:
N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea has been shown to have a wide range of biochemical and physiological effects on plants. N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea promotes the synthesis of proteins and nucleic acids, which are essential for cell division and growth. N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea also regulates the expression of genes involved in stress response, leading to increased resistance to environmental stress.
实验室实验的优点和局限性
N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea has several advantages for use in lab experiments. N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea is a stable and easy-to-handle compound that can be synthesized in large quantities. N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea is also highly effective at promoting plant growth and development. However, N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea is a toxic and potentially hazardous compound that requires careful handling and disposal.
未来方向
There are several potential future directions for research on N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea. One area of focus is the development of new formulations and application methods to enhance the efficacy of N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea in agricultural practices. Another area of research is the investigation of the potential health benefits of N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea in humans, as N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea has been shown to have anti-inflammatory and antioxidant properties. Additionally, research on the potential environmental impacts of N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea use in agriculture is needed to ensure sustainable and responsible use of this compound.
合成方法
N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea can be synthesized through several methods, including the reaction of cyclohexyl isocyanate with phenylthiourea, and the reaction of 2-phenylcyclopropylamine with thiocarbonyl S-imide. The synthesis of N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea requires careful handling as it is a toxic and potentially hazardous compound.
科学研究应用
N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea has been extensively studied for its potential applications in plant growth and development. N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea has been shown to promote cell division, increase fruit size, improve fruit quality, and enhance resistance to environmental stress. N-cyclohexyl-N'-phenyl-N-(2-phenylcyclopropyl)thiourea has been used in the production of a wide range of crops, including grapes, kiwifruit, apples, and tomatoes.
属性
IUPAC Name |
1-cyclohexyl-3-phenyl-1-(2-phenylcyclopropyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2S/c25-22(23-18-12-6-2-7-13-18)24(19-14-8-3-9-15-19)21-16-20(21)17-10-4-1-5-11-17/h1-2,4-7,10-13,19-21H,3,8-9,14-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITMOQSHQJHWSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2CC2C3=CC=CC=C3)C(=S)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-3-phenyl-1-(2-phenylcyclopropyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-chloro-N-cyclopentyl-4-({1-[(4-methyl-1H-imidazol-5-yl)methyl]-4-piperidinyl}oxy)benzamide](/img/structure/B6133360.png)
![1-(3-{[(1-benzothien-2-ylmethyl)amino]methyl}phenoxy)-3-(4-morpholinyl)-2-propanol](/img/structure/B6133367.png)
![(2,4-dimethoxyphenyl)[1-(2-methylbenzyl)-3-piperidinyl]methanone](/img/structure/B6133373.png)
![3-{1-[(3-phenyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6133380.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-N-methyl-3-[5-(3-methylbenzyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6133384.png)
![(3,4-dimethoxyphenyl){1-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methanone](/img/structure/B6133390.png)
![N-(2-methoxyphenyl)-N'-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}urea](/img/structure/B6133399.png)
![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B6133410.png)

![1-[2-methoxy-4-({methyl[(2-methyl-1,3-thiazol-4-yl)methyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6133428.png)
![2-imino-5-(4-methoxybenzylidene)-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-4-one](/img/structure/B6133444.png)
![ethyl N-({3-[4-(trifluoromethyl)benzoyl]-1-piperidinyl}carbonyl)-beta-alaninate](/img/structure/B6133446.png)
